molecular formula C25H22N4O2 B2504599 4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034324-40-6

4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2504599
CAS RN: 2034324-40-6
M. Wt: 410.477
InChI Key: GQXOGPSWIVBCNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives and their complexes has been a subject of interest due to their potential biological activities. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives, which upon coordination with copper(II) ions, formed stable complexes with significant cytotoxicity against various human cancer cell lines . Another approach involved the reduction of substituted N-(benzoylimino) pyridinium ylides to yield substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides with anti-inflammatory and anti-cancer properties . Additionally, benzamide-based 5-aminopyrazoles were prepared through a reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and reaction with hydrazine, leading to compounds with notable anti-influenza virus activity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic methods and X-ray single-crystal diffraction. The crystal structures provided detailed information on atom positions, bond lengths, bond angles, and dihedral angles. For instance, the study of a heterocyclic compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, revealed its crystallization in the monoclinic space group with specific cell parameters. The molecular geometry was optimized using density functional theory (DFT), and the experimental data were in excellent agreement with the calculated values .

Chemical Reactions Analysis

The chemical behavior of benzamide derivatives can be complex and is influenced by the nature of the substituents and the reaction conditions. For example, the reaction of 4-benzoyl-5-phenyl-2,3-furandione with hydrazines led to the formation of pyrazolecarboxylic acid and pyridazinone derivatives. However, when 2-hydrazinopyridine was used, the expected pyrazolo-pyridazine systems were not formed, which was attributed to the low nucleophilicity of the nitrogen atom adjacent to the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structures. Spectroscopic methods such as IR, NMR, and Mass spectroscopy provide insights into the functional groups, molecular environment, and mass of the compounds. Theoretical calculations, including DFT, MEP, FMOs, and NLO properties, offer predictions about the reactivity, stability, and potential applications of these molecules. For instance, the novel heterocyclic compound studied in was thoroughly characterized, and its properties were analyzed both experimentally and theoretically, providing a comprehensive understanding of its behavior.

Scientific Research Applications

Synthesis and Antiviral Applications

A notable study presented a novel route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiviral activity, particularly against avian influenza virus (H5N1). This synthesis process included the reaction of benzoyl isothiocyanate with malononitrile followed by alkylation and reaction with hydrazine. The synthesized compounds showed significant inhibition of the H5N1 virus, emphasizing the compound's potential in antiviral research (Hebishy et al., 2020).

Heterocyclic Chemistry and Synthetic Applications

Research into the reactivity of thiophenylhydrazonoacetates highlighted the synthesis of various heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives. Such studies underscore the chemical versatility and potential of benzamide derivatives in synthesizing complex heterocyclic structures for various scientific purposes (Mohareb et al., 2004).

Functionalization Reactions and Theoretical Studies

Experimental and theoretical studies have been conducted on the functionalization reactions of benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with diamines. These studies offer insights into the mechanistic aspects of benzamide derivative reactions, contributing to the broader understanding of their chemical behavior (Yıldırım et al., 2005).

Molecular Docking and Antimicrobial Activity

The synthesis of novel pyridine and fused pyridine derivatives from benzamide-based precursors has been explored, with a focus on their potential antimicrobial and antioxidant activities. Such studies not only showcase the compound's relevance in creating biologically active molecules but also its role in the discovery of new antimicrobial agents (Flefel et al., 2018).

Material Science and Sensing Applications

The compound's derivatives have been utilized in the synthesis and characterization of conductive aromatic polyamides for sensing applications, such as the electrochemical detection of anticancer drugs. This application demonstrates the compound's potential in the development of advanced materials for biomedical sensing technologies (Abdel-Rahman et al., 2023).

properties

IUPAC Name

4-benzoyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2/c1-18-16-23(22-8-5-13-26-17-22)28-29(18)15-14-27-25(31)21-11-9-20(10-12-21)24(30)19-6-3-2-4-7-19/h2-13,16-17H,14-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXOGPSWIVBCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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